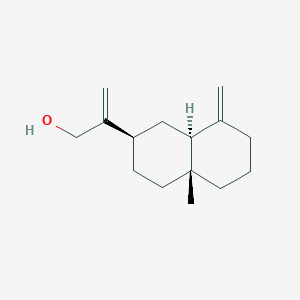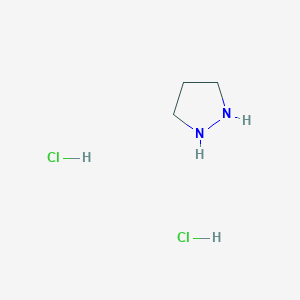
8-Chloronaphthalen-1-amine
Overview
Description
8-Chloronaphthalen-1-amine, also known as 1-Amino-8-chloronaphthalene, is a chemical compound with the molecular formula C10H8ClN . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 8-Chloronaphthalen-1-amine involves a reaction with toluene-4-sulfonic acid, copper (I) bromide, and sodium nitrite in acetonitrile at temperatures between -5 and 25°C . The reaction mixture is stirred at 25°C for 12 hours .
Molecular Structure Analysis
The molecular structure of 8-Chloronaphthalen-1-amine is represented by the formula C10H8ClN . The molecular weight of the compound is 177.63 .
Chemical Reactions Analysis
8-Chloronaphthalen-1-amine can undergo various chemical reactions. For instance, it can react with ammonium chloride and zinc in water at 20°C for 18 hours . It can also react with hydrogen chloride, ethanol, and tin (II) chloride .
Physical And Chemical Properties Analysis
8-Chloronaphthalen-1-amine has a melting point of 93-94°C . Its boiling point is predicted to be 336.4±17.0°C . The compound has a density of 1.289±0.06 g/cm3 .
Scientific Research Applications
Fluorescent Markers for Lipid Droplets
8-Chloronaphthalen-1-amine, as part of the 1,8-naphthalimide family, has been applied in the construction of fluorescent markers for lipid droplets in cells. Ni et al. (2020) demonstrated that derivatives of 1,8-naphthalimide, including those with amine compounds, can be used to create fluorescent dyes that label lipid droplets in HeLa cancer cells and L929 normal cells with low toxicity (Ni et al., 2020).
Adsorption of Heavy Metallic Ions
Li et al. (2004) reported on the synthesis of poly(1,8-diaminonaphthalene) microparticles which showed a high adsorbability for silver ions. This property makes it useful for the collection and removal of heavy metallic ions from water effluents (Li et al., 2004).
Novel Diaminoborate Ligand System
Bar-Haim et al. (1997) explored the use of 1,8-diaminonaphthalene in the creation of a novel diaminoborate ligand system. This system has applications in the preparation of titanium and zirconium complexes (Bar-Haim et al., 1997).
Electrochemical Properties
Lee et al. (1992) characterized poly(1,8-diaminonaphthalene) in terms of its electrochemical, chemical, and electrical properties, demonstrating its potential in various electrochemical applications (Lee et al., 1992).
Solubility in Supercritical Carbon Dioxide
Zacconi et al. (2017) studied the solubility of derivatives of 1,8-diaminonaphthalene in supercritical carbon dioxide, indicating potential applications in chemical processes involving supercritical fluids (Zacconi et al., 2017).
Heterogeneous/Multiphase Organic Reactions
Haddrell and Agnes (2004) investigated a condensation reaction involving 1,8-diaminonaphthalene on the surface of particulate matter, providing insights into its role in atmospheric chemistry and potential applications in environmental studies (Haddrell & Agnes, 2004)
Safety and Hazards
In terms of safety, it is advised to handle 8-Chloronaphthalen-1-amine in a well-ventilated place and avoid contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .
properties
IUPAC Name |
8-chloronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIZPCZWJJQIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495707 | |
| Record name | 8-Chloronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloronaphthalen-1-amine | |
CAS RN |
59107-51-6 | |
| Record name | 8-Chloronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloronaphthalen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




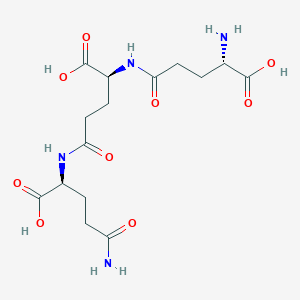
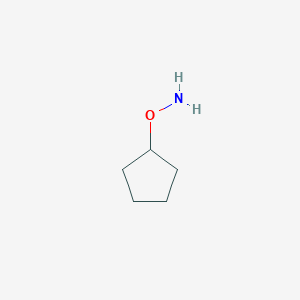

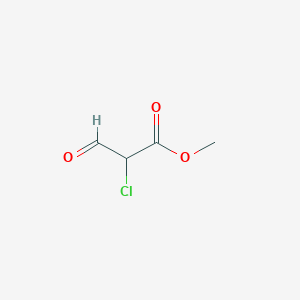
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)
